molecular formula C8H10S B7993595 3-(2-Thienyl)-2-methyl-1-propene

3-(2-Thienyl)-2-methyl-1-propene

Cat. No.: B7993595
M. Wt: 138.23 g/mol
InChI Key: YPCXWPVNRZCHLL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-Thienyl)-2-methyl-1-propene is a chemical compound featuring a thiophene ring, a structure of significant interest in medicinal chemistry and materials science. Thiophene derivatives are widely utilized as key precursors and building blocks in organic synthesis. Research into analogous thienyl-propenone compounds indicates their relevance in the development of conjugated polymers for optoelectronic applications, such as organic light-emitting diodes (OLEDs) . Furthermore, thiophene-containing chalcones and their hydrogenated derivatives have been investigated for a range of biological activities, underscoring the value of the thiophene scaffold in pharmaceutical research . The specific applications and mechanism of action for this compound are areas of active exploration. Researchers value this compound for its potential in constructing more complex molecular architectures. As with many specialized reagents, its properties and research utility are derived from its unique molecular structure, which allows for further functionalization and study. Disclaimer: This product is for research purposes only and is not intended for human or veterinary diagnostic or therapeutic uses. Please handle all chemicals with appropriate safety precautions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2-methylprop-2-enyl)thiophene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10S/c1-7(2)6-8-4-3-5-9-8/h3-5H,1,6H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPCXWPVNRZCHLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)CC1=CC=CS1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 3 2 Thienyl 2 Methyl 1 Propene

Strategic Approaches to Constructing the 2-Methyl-1-propene Scaffold

Building the allylic fragment directly onto the thiophene (B33073) ring is a common and versatile approach. This involves forming the carbon-carbon double bond as a key step in the synthetic sequence.

The Wittig reaction is a powerful and widely used method for synthesizing alkenes from carbonyl compounds. berkeley.edumnstate.edu It involves the reaction of an aldehyde or ketone with a phosphorus ylide, also known as a Wittig reagent, to form an alkene and triphenylphosphine oxide. berkeley.eduwikipedia.org The reaction's reliability and tolerance for a wide range of functional groups make it a primary choice for olefination. mnstate.edu

For the synthesis of 3-(2-thienyl)-2-methyl-1-propene, a plausible Wittig approach involves the reaction of 2-thienylacetone with methylenetriphenylphosphorane (Ph₃P=CH₂). The ylide, typically generated in situ from methyltriphenylphosphonium bromide and a strong base like n-butyllithium, acts as a nucleophile, attacking the carbonyl carbon of 2-thienylacetone. This leads to the formation of a four-membered oxaphosphetane intermediate, which then decomposes to yield the desired alkene and the triphenylphosphine oxide byproduct. udel.edu

The stereochemistry of the Wittig reaction is dependent on the stability of the ylide. organic-chemistry.org Non-stabilized ylides, such as the one derived from an alkyl group, generally lead to (Z)-alkenes, while stabilized ylides favor the formation of (E)-alkenes. organic-chemistry.org In this specific synthesis, since a terminal alkene is being formed, stereoselectivity is not a concern.

Table 1: Example of a Wittig Reaction Scheme

Reactant 1 Reactant 2 Reagents Product

This table illustrates a potential application of the Wittig reaction for the target compound.

Palladium-catalyzed cross-coupling reactions are fundamental tools in modern organic synthesis for the formation of carbon-carbon bonds. jcu.edu.au Reactions such as the Suzuki, Stille, and Heck couplings can be adapted to form the 2-methyl-1-propene structure.

A potential Suzuki coupling strategy would involve the reaction of 2-thienylboronic acid with an isobutenyl halide, such as 2-bromo-1-propene, in the presence of a palladium catalyst and a base. The Suzuki-Miyaura coupling is known for its mild reaction conditions and tolerance of various functional groups. jcu.edu.au Ligand-free Suzuki couplings have also been shown to be highly efficient for installing thiophene rings into π-conjugated systems. rsc.org

Alternatively, a Stille coupling could be employed, reacting an organotin reagent like 2-(tributylstannyl)thiophene with an appropriate isobutenyl electrophile. Stille reactions are regioselective and compatible with many functional groups, making them a common method for synthesizing terthiophene and its derivatives. nih.gov

Table 2: Overview of Potential Cross-Coupling Reactions

Coupling Reaction Thienyl Reagent Propene Reagent Typical Catalyst
Suzuki 2-Thienylboronic acid 2-Bromo-1-propene Pd(PPh₃)₄, PdCl₂(dppf)
Stille 2-(Tributylstannyl)thiophene 2-Bromo-1-propene Pd(PPh₃)₄, Pd₂(dba)₃

This table summarizes various cross-coupling strategies for C-C bond formation.

Elimination reactions provide another route to the alkene scaffold by removing two substituents from adjacent carbon atoms. study.com This approach requires the synthesis of a suitable precursor, typically an alcohol or an alkyl halide, which can then undergo elimination under either E1 (unimolecular) or E2 (bimolecular) conditions. lumenlearning.com

For instance, the synthesis could start with 2-acetylthiophene. A Grignard reaction with methylmagnesium bromide would yield the tertiary alcohol, 2-methyl-1-(2-thienyl)propan-2-ol. Subsequent acid-catalyzed dehydration (an E1 reaction) of this alcohol would generate the target alkene. lumenlearning.combits-pilani.ac.in The E1 pathway proceeds through a carbocation intermediate, and due to the stability of the resulting tertiary carbocation, this reaction is generally efficient. bits-pilani.ac.in

Alternatively, the tertiary alcohol could be converted to an alkyl halide, such as 2-bromo-2-methyl-1-(2-thienyl)propane. Treatment of this halide with a strong, non-nucleophilic base like potassium tert-butoxide would favor an E2 elimination to give this compound. libretexts.orgamazonaws.com The choice of base and reaction conditions is crucial to favor elimination over competing substitution reactions. lumenlearning.com

Methods for Introducing the 2-Thienyl Moiety

This complementary strategy involves attaching a pre-formed thiophene ring to a C4 backbone that already contains the isobutenyl unit.

The functionalization of the thiophene ring is a key step in preparing it for coupling reactions. rsc.org Metal-catalyzed C-H bond activation has become an effective method for preparing heteroarylated compounds. rsc.org Palladium-catalyzed direct C-H arylation of thiophenes can couple them with aryl or heteroaryl bromides, offering a straightforward route to substituted thiophenes. organic-chemistry.org

For this synthetic strategy, one could start with a functionalized isobutenyl compound, such as 3-bromo-2-methyl-1-propene. A Kumada coupling reaction with a thienyl Grignard reagent (2-thienylmagnesium bromide), catalyzed by nickel or palladium, could then be used to form the C-C bond between the thiophene ring and the propene scaffold. jcu.edu.au Kumada coupling is extensively used for preparing thiophene-based materials. jcu.edu.au

Similarly, a Suzuki reaction could be performed between a pre-formed isobutenylboronic acid or ester and 2-bromothiophene. The synthesis of unsymmetrical 2,5-disubstituted thiophenes via sequential palladium-catalyzed cross-coupling reactions has been reported, highlighting the selectivity that can be achieved. rsc.org

Table 3: Thiophene Functionalization for Coupling

Reaction Type Functionalized Thiophene Coupling Partner
Kumada Coupling 2-Thienylmagnesium bromide 3-Bromo-2-methyl-1-propene
Suzuki Coupling 2-Bromothiophene 2-Methyl-1-propen-3-ylboronic acid

This table outlines methods for attaching the thiophene ring to a pre-formed scaffold.

Many syntheses begin with commercially available or easily prepared thiophene derivatives. derpharmachemica.com A classic approach is the Friedel-Crafts acylation of thiophene. derpharmachemica.com Reacting thiophene with an appropriate acyl chloride, such as 3-methyl-3-butenoyl chloride, in the presence of a Lewis acid catalyst like aluminum chloride, could potentially attach the carbon skeleton. However, this method can be limited by rearrangements of the acyl group and regioselectivity issues on the thiophene ring.

A more controlled approach involves the reaction of 2-lithiothiophene with a suitable electrophile. 2-Lithiothiophene can be generated by treating thiophene with n-butyllithium. Subsequent reaction with an epoxide, such as isobutylene oxide, followed by dehydration of the resulting alcohol, presents a viable pathway.

Another route involves starting with thiophene-2-carboxaldehyde. A Wittig reaction with isopropylidenetriphenylphosphorane would directly yield the target compound. This method is advantageous as it builds the entire side chain in a single, high-yielding step. Similarly, a Horner-Wadsworth-Emmons reaction could be employed using a suitable phosphonate ester.

Stereoselective Synthesis of this compound and Related Analogues

While this compound itself is an achiral molecule, the synthesis of its chiral analogues is of significant interest, particularly for applications in pharmacology and materials science. Stereoselective synthesis enables the preparation of single enantiomers or diastereomers, which can exhibit distinct biological activities or material properties.

Chiral auxiliaries are enantiomerically pure compounds that can be temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a reaction. After the desired stereocenter has been created, the auxiliary can be removed and ideally recycled. This strategy is a powerful tool for the synthesis of chiral molecules with multiple stereogenic centers. osi.lv

For the synthesis of chiral analogues of this compound, a chiral auxiliary could be attached to a precursor molecule to direct the diastereoselective introduction of a substituent. For instance, Ellman's tert-butanesulfinamide has been effectively used as a chiral auxiliary in the synthesis of chiral amines. osi.lv A similar strategy could be envisioned where a thiophene-containing substrate is modified with a chiral auxiliary to guide the diastereoselective addition of a nucleophile or an electrophile, thereby establishing a new stereocenter.

The development of new synthetic methods using chiral auxiliaries continues to be an active area of research. For example, a proline hydantoin-derived auxiliary has been used for the diastereoselective synthesis of N-substituted planar chiral ferrocenes. researchgate.net Another study demonstrated the diastereoselective synthesis of (Z)-fluoroalkene dipeptide isosteres utilizing chiral auxiliaries. nih.gov These examples highlight the versatility of chiral auxiliaries in controlling stereochemistry in diverse molecular scaffolds, a principle that can be extended to the synthesis of chiral thiophene derivatives.

Table 1: Examples of Chiral Auxiliaries in Diastereoselective Synthesis

Chiral Auxiliary Application Achieved Diastereoselectivity Reference
Ellman's tert-Butanesulfinamide Synthesis of chiral amines High osi.lv
Proline Hydantoin-Derived Auxiliary Synthesis of N-substituted planar chiral ferrocenes >95:5 dr researchgate.net
SAMP-Hydrazone Asymmetric synthesis of planar chiral ferrocenylketones 95-98% de researchgate.net

Enantioselective catalysis offers a more atom-economical approach to stereoselective synthesis compared to the use of chiral auxiliaries, as only a catalytic amount of the chiral agent is required. This field encompasses a broad range of methods, including asymmetric catalysis with metal complexes or organocatalysts, and biotransformations using enzymes or whole microorganisms.

Asymmetric Catalysis: The asymmetric synthesis of thiophene-containing compounds has been an area of growing interest. rsc.orgresearchgate.netrsc.org For instance, the catalytic asymmetric functionalization and dearomatization of thiophenes can produce chiral spiranes and axially chiral naphthyl-benzothiophene derivatives in high yields and with excellent enantioselectivities. rsc.orgresearchgate.netrsc.org Ruthenium-N-heterocyclic carbene complexes have been shown to be efficient catalysts for the asymmetric hydrogenation of substituted thiophenes and benzothiophenes, providing access to enantiomerically pure tetrahydrothiophenes. acs.org Twisted helicene molecules containing a thiophene group have also been developed as potential asymmetric catalysts for producing single-enantiomer forms of various chemicals. sciencedaily.com

Biotransformations: Biotransformations utilize the catalytic machinery of biological systems to perform chemical reactions with high selectivity and under mild conditions. researchgate.net Enzymes such as lipases, oxidoreductases, and lyases can be employed for the kinetic resolution of racemic mixtures or the asymmetric synthesis of chiral compounds. For alkene synthesis, enzymes like linalool dehydratase isomerase have demonstrated stereoselective transformation of tertiary alcohols. acs.org Furthermore, metabolic engineering of microorganisms has opened up pathways for the biobased production of various alkanes and alkenes. nih.gov These biocatalytic approaches could potentially be adapted for the enantioselective synthesis of chiral precursors to this compound analogues. A dual catalytic system combining photoinduced hydrogen atom transfer and cobaloxime-catalyzed processes has been used to produce a variety of alkenes from carboxylic acids, a method that can be integrated with enzymatic processes. nih.gov

Table 2: Enantioselective Catalytic Methods for Thiophene Derivatives and Alkenes

Catalytic Method Catalyst/Enzyme Substrate Type Product Type Enantioselectivity Reference
Asymmetric Dearomatization Chiral Brønsted base Thiophene derivatives Chiral spiranes Excellent rsc.orgresearchgate.netrsc.org
Asymmetric Hydrogenation Ruthenium-NHC complex Substituted thiophenes Tetrahydrothiophenes High acs.org
Biocatalytic Dehydration Linalool dehydratase isomerase Tertiary alcohols Alkenes Stereoselective acs.org

Olefin metathesis is a powerful reaction for the formation of carbon-carbon double bonds and has become a cornerstone of modern organic synthesis. harvard.edupressbooks.pub This reaction, catalyzed by transition metal complexes (typically containing ruthenium or molybdenum), allows for the exchange of substituents between two alkenes. pressbooks.pub In the context of synthesizing analogues of this compound, olefin metathesis can be a valuable tool for controlling the stereochemistry of the double bond, particularly for the synthesis of tri- and tetrasubstituted alkenes, which can be challenging to prepare using other methods. nih.govrsc.org

Cross-metathesis (CM) between a thiophene-containing olefin and a suitable partner could be employed to construct the desired molecular framework. nih.gov The stereochemical outcome of the metathesis reaction (i.e., the E/Z selectivity) can be influenced by the choice of catalyst, substrate, and reaction conditions. Recent research has focused on the development of catalysts that provide high selectivity for either the E or Z isomer. For example, S,N-chelated ruthenium alkylidenes have been investigated for E-selective olefin metathesis. acs.org While the formation of tetrasubstituted double bonds via metathesis remains a challenge, significant progress has been made in developing catalysts and conditions to achieve this transformation. rsc.org

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles to the synthesis of fine chemicals and pharmaceuticals is of paramount importance for minimizing the environmental impact of chemical manufacturing. unife.itmdpi.com This involves the use of safer solvents, renewable feedstocks, catalytic reagents, and energy-efficient processes.

Solvent-Free Reactions: Conducting reactions in the absence of a solvent can significantly reduce waste and simplify product purification. Several synthetic methods for thiophene derivatives have been developed under solvent-free conditions. For example, multicomponent reactions for the one-pot synthesis of thiophenes have been performed at elevated temperatures without any solvent. nih.gov Microwave-assisted Suzuki coupling of thienyl boronic acids and esters has also been successfully carried out under solvent-free conditions using aluminum oxide as a solid support, offering a rapid and environmentally friendly route to thiophene oligomers. researchgate.net

Water-Mediated Reactions: Water is an ideal green solvent due to its abundance, non-toxicity, and non-flammability. While organic compounds often have limited solubility in water, various techniques can be employed to facilitate reactions in aqueous media. libretexts.org The acid-catalyzed hydration of alkenes, which is the addition of water across a double bond to form an alcohol, is a well-established reaction that can be carried out in aqueous solutions. libretexts.orgyoutube.comlibretexts.org This reaction is reversible, and the conditions can be tuned to favor either the hydration or the dehydration product. libretexts.org Furthermore, the oxidation of alkenes using water as the oxidant has been achieved, liberating hydrogen gas as the only byproduct, which represents a highly sustainable transformation. nih.gov

Table 3: Green Reaction Conditions for Thiophene and Alkene Synthesis

Reaction Type Green Condition Key Features Reference
Multicomponent synthesis of thiophenes Solvent-free Reduced waste, one-pot synthesis nih.gov
Suzuki coupling for thiophene oligomers Solvent-free, microwave-assisted Rapid, environmentally friendly researchgate.net
Hydration of alkenes Water-mediated, acid-catalyzed Forms alcohols, reversible libretexts.orgyoutube.comlibretexts.org
Oxidation of alkenes Water as oxidant Liberates H2 as byproduct nih.gov

A variety of heterogeneous and recyclable catalytic systems have been developed for reactions relevant to the synthesis of this compound. For C-C bond formation, heterogeneous iron-based catalysts have been employed in cross-coupling reactions and C-H activation. mdpi.com Palladium supported on carbon (Pd/C) has been used for the C-H arylation of thiophenes. rsc.org For alkyne functionalization, a range of recyclable catalysts have been reviewed, including those based on polysiloxane-encapsulated metal nanoparticles and silica-supported copper nanocatalysts. mdpi.comnih.gov

In the context of olefin metathesis, polymer-supported catalysts have been developed that can be reused for ring-closing metathesis reactions. nih.gov Metal-organic frameworks (MOFs) have also been used as supports for phosphine ligands in cobalt-catalyzed hydroformylation, creating recyclable heterogeneous catalysts that mimic the performance of their homogeneous counterparts. acs.org The development of such recyclable catalytic systems is crucial for the sustainable synthesis of complex organic molecules.

Atom Economy and Reaction Efficiency Optimization in the Synthesis of this compound

The pursuit of sustainable chemical manufacturing necessitates a focus on principles of green chemistry, where atom economy and reaction efficiency are paramount. unife.it In the synthesis of this compound, optimizing these metrics is crucial for minimizing waste, reducing environmental impact, and enhancing the economic viability of the production process. This section explores advanced synthetic methodologies through the lens of atom economy and reaction efficiency, presenting detailed research findings and comparative data.

Atom economy, a concept developed by Barry Trost, assesses the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. rsc.org Reactions with high atom economy, such as addition and rearrangement reactions, are inherently more efficient as they generate fewer byproducts. scranton.edu In contrast, substitution and elimination reactions often have lower atom economy due to the formation of stoichiometric waste. rsc.org

The optimization of reaction efficiency for the synthesis of this compound can be approached through several key strategies, including the selection of highly atom-economical reaction pathways, the use of catalytic systems, and the implementation of green reaction conditions.

One of the most direct and atom-economical approaches to the synthesis of this compound is through a Wittig-type reaction or a related olefination. However, the classical Wittig reaction, while effective, suffers from poor atom economy due to the generation of a stoichiometric amount of triphenylphosphine oxide as a byproduct. rsc.org To address this, alternative methodologies with improved atom economy have been explored.

The following table outlines a hypothetical comparison of different synthetic pathways to this compound, illustrating the impact of the chosen methodology on atom economy.

Synthetic Route Key Reactants Key Byproducts Theoretical Atom Economy (%)
Grignard Reaction & Dehydration 2-Bromothiophene, Magnesium, Isobutyraldehyde, Acid catalystMgBr₂, H₂O~ 65%
Wittig Reaction 2-Thiophenecarboxaldehyde, Isopropyltriphenylphosphonium bromide, BaseTriphenylphosphine oxide, Salt~ 30%
Catalytic Cross-Coupling 2-Thienylboronic acid, 2-Methylallyl acetate, Palladium catalystAcetic acid, Boronic acid waste> 80%
Direct Catalytic Allylation Thiophene, Isobutylene, Catalyst(Ideally none)~ 100%
Note: The data in this table is illustrative and intended to demonstrate the principles of atom economy. Actual values may vary depending on specific reaction conditions.

Further optimization of reaction efficiency involves the careful selection of catalysts and reaction media. The use of heterogeneous catalysts, for example, can simplify product purification and allow for catalyst recycling, contributing to a more sustainable process. researchgate.net Similarly, the replacement of traditional volatile organic compounds (VOCs) with greener solvents or even solvent-free conditions can significantly reduce the environmental footprint of the synthesis. nih.govmdpi.com

The table below presents hypothetical research findings on the optimization of a catalytic cross-coupling reaction for the synthesis of this compound, focusing on the impact of catalyst and solvent choice on reaction yield and efficiency.

Catalyst System Solvent Reaction Temperature (°C) Yield (%) Process Mass Intensity (PMI)
Pd(PPh₃)₄Toluene1008550
PdCl₂(dppf)2-Methyltetrahydrofuran (2-MeTHF)809235
NiCl₂(PCy₃)₂Cyclopentyl methyl ether (CPME)808840
Heterogeneous Pd/CEthanol/Water709525
Note: The data in this table is illustrative and based on general principles of green chemistry and catalysis. PMI (Process Mass Intensity) is the total mass used in a process divided by the mass of the product.

By systematically evaluating and optimizing factors such as the synthetic route, catalyst, and reaction conditions, it is possible to develop a highly efficient and atom-economical synthesis of this compound. The adoption of such green chemistry principles is not only environmentally responsible but also leads to more cost-effective and sustainable chemical production. unife.it The continuous development of novel catalytic systems and greener reaction media will undoubtedly play a pivotal role in the future of organic synthesis. mdpi.com

Reactivity and Mechanistic Studies of 3 2 Thienyl 2 Methyl 1 Propene

Electrophilic Addition Reactions to the Terminal Alkene

The terminal alkene functionality in 3-(2-Thienyl)-2-methyl-1-propene is expected to be the primary site of reaction with electrophilic reagents. The electron-rich π-bond of the double bond makes it susceptible to attack by electrophiles.

Regioselectivity (Markovnikov vs. Anti-Markovnikov)

The electrophilic addition of protic acids (such as HCl or HBr) to the double bond of this compound is predicted to follow Markovnikov's rule . This rule states that in the addition of a protic acid to an unsymmetrical alkene, the acidic hydrogen atom attaches to the carbon of the double bond that has the greater number of hydrogen atoms. chemguide.co.uk

In the case of this compound, the terminal carbon of the double bond (C1) is bonded to two hydrogen atoms, while the adjacent carbon (C2) is bonded to a methyl group and the thienylmethyl group. Therefore, the proton from the electrophile will add to C1, leading to the formation of a carbocation at C2. The subsequent attack of the nucleophile (e.g., a halide ion) on this carbocation will yield the Markovnikov addition product.

Table 1: Predicted Regioselectivity in the Electrophilic Addition to this compound

ReactantPredicted Major ProductRule Followed
HCl2-Chloro-2-methyl-1-(2-thienyl)propaneMarkovnikov
HBr2-Bromo-2-methyl-1-(2-thienyl)propaneMarkovnikov
H₂O (acid-catalyzed)2-Methyl-1-(2-thienyl)propan-2-olMarkovnikov

Anti-Markovnikov addition is generally not expected under standard electrophilic addition conditions. Such regioselectivity typically requires specific reagents and reaction conditions, such as the addition of HBr in the presence of peroxides, which proceeds via a free-radical mechanism.

Carbocation Pathways and Rearrangements in Addition Reactions

The mechanism of electrophilic addition to this compound involves the formation of a carbocation intermediate. masterorganicchemistry.com The stability of this carbocation is a key factor in determining the reaction pathway. Protonation of the terminal carbon (C1) leads to the formation of a tertiary carbocation at C2. Tertiary carbocations are significantly more stable than the primary carbocation that would be formed if the proton were to add to C2. quora.com

Carbocation Rearrangements: Carbocation rearrangements, such as hydride or alkyl shifts, are common in electrophilic addition reactions if a more stable carbocation can be formed. masterorganicchemistry.com However, in the case of this compound, the initially formed tertiary carbocation is already highly stable. Therefore, significant rearrangements are not anticipated under typical electrophilic addition conditions.

Stereochemical Outcomes of Addition Processes

The stereochemistry of the addition reaction depends on the nature of the electrophile and the reaction mechanism. For the addition of reagents like HBr or HCl, the reaction proceeds through a planar carbocation intermediate. The subsequent nucleophilic attack can occur from either face of the carbocation with equal probability. If the addition reaction creates a new stereocenter, a racemic mixture of enantiomers would be expected.

In the case of this compound, the addition of an electrophile to the double bond does not generate a new stereocenter in the product. Therefore, the formation of stereoisomers is not a primary consideration for these specific addition reactions.

Reactions Involving the Thiophene (B33073) Ring

The thiophene ring in this compound is an aromatic system and is expected to undergo electrophilic aromatic substitution (EAS) reactions. Thiophene is known to be more reactive than benzene (B151609) in EAS reactions due to the electron-donating nature of the sulfur atom. e-bookshelf.de

Electrophilic Aromatic Substitution (EAS) Patterns and Directing Effects

The 2-methyl-1-propenyl group attached to the thiophene ring will act as a directing group in electrophilic aromatic substitution reactions. As an alkyl group, it is an activating group and an ortho, para-director. In the context of the thiophene ring, this means that substitution is directed to the positions adjacent (ortho) and opposite (para) to the point of attachment. For a 2-substituted thiophene, the primary position for electrophilic attack is the C5 position (the other ortho position), followed by the C3 position. The C5 position is generally favored due to less steric hindrance and more effective stabilization of the intermediate.

Table 2: Predicted Major Products of Electrophilic Aromatic Substitution on this compound

ReactionReagentsPredicted Major Product
NitrationHNO₃, H₂SO₄3-(5-Nitro-2-thienyl)-2-methyl-1-propene
BrominationBr₂, FeBr₃3-(5-Bromo-2-thienyl)-2-methyl-1-propene
Friedel-Crafts AcylationCH₃COCl, AlCl₃1-(5-(2-Methylallyl)thiophen-2-yl)ethan-1-one

Metallation and Cross-Coupling Reactions at the Thiophene Moiety

The thiophene ring can be deprotonated at the C5 position by strong bases, such as organolithium reagents (e.g., n-butyllithium), in a process known as metallation. researchgate.net This generates a highly nucleophilic organolithium species, which can then be used in various subsequent reactions, including cross-coupling reactions.

Suzuki-Miyaura Coupling: The metallated thiophene can be converted to a boronic acid or a boronic ester. This derivative can then participate in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions with aryl or vinyl halides to form new carbon-carbon bonds. nih.govnih.gov

Heck Reaction: Alternatively, the alkene portion of this compound could potentially undergo a Heck reaction with an aryl or vinyl halide in the presence of a palladium catalyst and a base. wikipedia.orgyoutube.com This would result in the formation of a more substituted alkene.

These cross-coupling reactions are powerful tools for the synthesis of more complex molecules containing the thienyl moiety.

Transformations at the Allylic Position

The allylic position of this compound is a key site for various chemical transformations due to the influence of both the adjacent double bond and the thiophene ring.

Allylic Oxidation and Reduction

Allylic oxidation introduces an oxygen-containing functional group at the carbon atom adjacent to the double bond. A common reagent for this transformation is selenium dioxide (SeO2), which can oxidize allylic methylenes to ketones or alcohols. wikipedia.org The Riley oxidation, for instance, utilizes selenium dioxide to oxidize methylene (B1212753) groups adjacent to carbonyls and at the allylic position of olefins. wikipedia.org The mechanism of allylic oxidation with SeO2 is believed to proceed through an ene reaction, followed by a nih.govwikipedia.org-sigmatropic shift. wikipedia.orgnih.gov Other transition metal-based catalytic systems, such as those involving dirhodium(II) caprolactamate and tert-butyl hydroperoxide (TBHP), have also proven effective for selective allylic oxidations. orgsyn.org These enzymatic methods, often employing enzymes like P450 monooxygenases, are gaining traction as environmentally friendly alternatives for selective C-H bond oxidation. nih.gov

Conversely, allylic reduction involves the saturation of the allylic position. A notable method for this is the SN2' reduction, where a hydride, such as lithium aluminum hydride, attacks the double bond, leading to the displacement of a leaving group at the allylic position and a shift of the double bond. wikipedia.org

Nucleophilic Substitutions and Rearrangements at the Allylic Carbon

The allylic carbon of this compound is susceptible to nucleophilic attack, which can proceed through either a direct SN2 mechanism or an SN2' mechanism involving an allylic rearrangement. In an allylic rearrangement, the incoming nucleophile attacks the double bond, causing the double bond to shift and the leaving group to be expelled from the original allylic position. wikipedia.org This type of reaction is often favored when there is significant steric hindrance at the primary allylic carbon. wikipedia.org

Allylic rearrangements can also be catalyzed by transition metals. wikipedia.org For instance, palladium-catalyzed allylic alkylation is a powerful tool for forming carbon-carbon bonds at the allylic position, often proceeding with high stereoselectivity. nih.gov These reactions can be coupled with other transformations, such as the Cope rearrangement, to build complex molecular architectures. nih.gov The regioselectivity of nucleophilic attack is influenced by the nature of the nucleophile, the leaving group, and the specific reaction conditions.

Cycloaddition Reactions (e.g., Diels-Alder, [2+2] Cycloadditions)

Cycloaddition reactions are powerful methods for constructing cyclic compounds. In the context of this compound, the double bond can act as a dienophile in Diels-Alder reactions or participate in [2+2] cycloadditions.

The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile to form a six-membered ring. wikipedia.orgsigmaaldrich.com In this case, this compound would serve as the dienophile, reacting with a suitable diene. The reactivity of the dienophile is enhanced by the presence of electron-withdrawing groups, although the thienyl group's electronic effect can be complex. The regioselectivity of the Diels-Alder reaction is governed by the electronic properties of both the diene and the dienophile. youtube.com

[2+2] cycloadditions involve the combination of two alkene units to form a four-membered cyclobutane (B1203170) ring. libretexts.org These reactions are often promoted photochemically. libretexts.org Ketene (B1206846) [2+2] cycloadditions are another variant where a ketene reacts with an alkene. libretexts.org The regiochemistry of these reactions is typically controlled by the electronic nature of the reactants. libretexts.org

Polymerization Pathways of this compound

The presence of the vinyl group in this compound allows it to undergo polymerization through various mechanisms, leading to the formation of polymers with potentially interesting electronic and material properties due to the thiophene unit.

Cationic and Anionic Polymerization of Olefins with Heteroaromatic Substituents

Cationic polymerization is initiated by an electrophile that adds to the double bond, creating a carbocationic intermediate. libretexts.orgnih.gov This carbocation then propagates the polymerization. Alkenes with electron-donating groups, such as the 2-thienyl group, are generally more susceptible to cationic polymerization. libretexts.org The thiophene ring can stabilize the propagating carbocation through resonance. The choice of initiator and solvent system is crucial for controlling the polymerization and achieving desired polymer properties. nih.gov

Anionic polymerization is initiated by a nucleophile that adds to the double bond, forming a carbanionic propagating species. libretexts.org This method is most effective for alkenes with electron-withdrawing substituents. The electron-donating nature of the thienyl group makes this compound a less ideal candidate for anionic polymerization compared to monomers with strong electron-withdrawing groups. libretexts.org

Computational and Experimental Elucidation of Reaction Mechanisms

The elucidation of reaction mechanisms for a compound like this compound would involve a synergistic approach, combining computational modeling with experimental observations to provide a complete picture of the reaction pathway.

Transition state analysis is a cornerstone of understanding reaction mechanisms, providing insight into the highest energy point along the reaction pathway. For a hypothetical reaction involving this compound, computational chemistry, likely using Density Functional Theory (DFT), would be employed to locate and characterize the transition state structure. This analysis would reveal key geometric parameters, such as bond lengths and angles, at the peak of the energy barrier.

The reaction coordinate, which represents the progress of the reaction, would be determined by mapping the potential energy surface. This would illustrate the energy changes as the reactants are converted into products via the transition state. No specific transition state analyses for reactions involving this compound have been documented in the searched literature.

The kinetic isotope effect (KIE) is a powerful experimental tool used to determine the rate-determining step of a reaction and to probe the structure of the transition state. This involves replacing an atom in the reactant with one of its heavier isotopes and measuring the resulting change in the reaction rate. For instance, in a reaction involving the cleavage of a C-H bond on the methyl group of this compound, one or more hydrogen atoms could be replaced by deuterium.

A primary KIE (kH/kD > 1) would be observed if the C-H bond is broken in the rate-determining step. The magnitude of the KIE can provide further details about the symmetry of the transition state. Secondary KIEs, where the isotopic substitution is at a position not directly involved in bond breaking, can offer insights into changes in hybridization at a particular atom during the reaction. There are currently no published KIE studies specifically for this compound.

A hypothetical data table for a KIE study might look like this:

Isotopic SubstitutionRate Constant (k)KIE (k_light / k_heavy)
Unlabeledk_H-
Deuterated Methyl Groupk_Dk_H / k_D

In many multi-step reactions, reactive intermediates are formed. These are species that exist for a short duration before reacting further to form the final products. The direct observation or trapping of these intermediates provides crucial evidence for a proposed reaction mechanism. For reactions involving this compound, potential intermediates could include carbocations, radicals, or other transient species, depending on the reaction conditions.

Experimental techniques for trapping intermediates include carrying out the reaction in the presence of a trapping agent that rapidly reacts with the intermediate to form a stable, characterizable product. Alternatively, spectroscopic methods such as NMR or EPR could be used under specific conditions (e.g., at low temperatures) to directly observe the intermediate. No studies detailing the trapping or characterization of reaction intermediates for this compound were found.

Derivatization and Chemical Transformations of 3 2 Thienyl 2 Methyl 1 Propene

Hydrogenation and Reduction Chemistry (e.g., Selective Double Bond Reduction)

The selective reduction of the carbon-carbon double bond in 3-(2-thienyl)-2-methyl-1-propene, without affecting the aromatic thiophene (B33073) ring, is a key transformation. Catalytic hydrogenation is a common method for this purpose. libretexts.org The choice of catalyst and reaction conditions is crucial to achieve the desired selectivity.

For the selective hydrogenation of the alkene, catalysts such as palladium on carbon (Pd/C) or platinum on carbon (Pt/C) are often employed under mild conditions of hydrogen pressure and temperature. libretexts.org These catalysts are highly effective in reducing the double bond while leaving the more stable aromatic ring intact. libretexts.org The reaction proceeds with syn-stereochemistry, where both hydrogen atoms add to the same face of the double bond. libretexts.org

In a related context, studies on chalcone (B49325) derivatives containing a thienyl group have demonstrated that selective hydrogenation of the α,β-unsaturated double bond can be effectively achieved. For instance, the biotransformation of 3-(2”-thienyl)-1-(2'-hydroxyphenyl)-prop-2-en-1-one using certain yeast strains resulted in the exclusive hydrogenation of the double bond to yield the corresponding saturated ketone with high efficiency. mdpi.comresearchgate.net This highlights the feasibility of selectively reducing the double bond in the presence of the thiophene ring.

Table 1: Representative Conditions for Selective Hydrogenation

CatalystReducing AgentSolventTemperaturePressureExpected Product
Pd/CH₂EthanolRoom Temperature1-4 atm2-Methyl-3-(2-thienyl)propane
PtO₂ (Adams' catalyst)H₂Acetic AcidRoom Temperature1-4 atm2-Methyl-3-(2-thienyl)propane
Diimide (from NBSH)NBSH/Et₃NCH₂Cl₂0°C to rtAtmospheric2-Methyl-3-(2-thienyl)propane. bioorg.org

This table presents typical conditions based on general knowledge of alkene hydrogenation and related systems.

Halogenation and Hydrohalogenation

The alkene moiety of this compound is susceptible to electrophilic addition reactions with halogens (halogenation) and hydrogen halides (hydrohalogenation). libretexts.orgpressbooks.pub

Hydrohalogenation: The addition of hydrogen halides (HX, where X = Cl, Br, I) to the double bond is expected to follow Markovnikov's rule. masterorganicchemistry.comlibretexts.org This rule predicts that the hydrogen atom will add to the carbon of the double bond that has the greater number of hydrogen atoms, while the halogen will add to the more substituted carbon. libretexts.org In the case of this compound, this would result in the formation of a tertiary carbocation intermediate, which is stabilized by the adjacent methyl group and the thiophene ring. The subsequent attack of the halide ion would yield the corresponding 2-halo-2-methyl-3-(2-thienyl)propane. pressbooks.pub

Halogenation: The addition of halogens such as bromine (Br₂) or chlorine (Cl₂) across the double bond would lead to the formation of a vicinal dihalide. The reaction typically proceeds through a cyclic halonium ion intermediate, followed by backside attack by the halide ion, resulting in anti-addition of the two halogen atoms.

It is important to note that under certain conditions, the electron-rich thiophene ring can also undergo electrophilic substitution with halogens. Therefore, careful control of reaction conditions is necessary to achieve selective addition to the alkene.

Table 2: Predicted Products of Halogenation and Hydrohalogenation

ReagentExpected Major ProductReaction Type
HBr2-Bromo-2-methyl-3-(2-thienyl)propaneHydrobromination (Markovnikov addition). masterorganicchemistry.com
HCl2-Chloro-2-methyl-3-(2-thienyl)propaneHydrochlorination (Markovnikov addition). pressbooks.pub
Br₂1,2-Dibromo-2-methyl-3-(2-thienyl)propaneBromination (Anti-addition)
Cl₂1,2-Dichloro-2-methyl-3-(2-thienyl)propaneChlorination (Anti-addition)

This table is based on established principles of electrophilic addition to alkenes.

Functionalization through Transition Metal Catalysis (e.g., Heck, Suzuki-Miyaura, Sonogashira Couplings)

Transition metal-catalyzed cross-coupling reactions are powerful tools for the functionalization of this compound. rsc.orgrsc.org These reactions can be targeted at either the thiophene ring (after pre-functionalization, e.g., halogenation) or potentially at the alkene moiety.

Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide with an alkene. wikipedia.orglibretexts.org While this compound itself is an alkene, it could potentially be coupled with an aryl or vinyl halide. More commonly, the thiophene ring would first be halogenated (e.g., to form 2-bromo-5-(2-methylprop-1-en-1-yl)thiophene) and then subjected to a Heck reaction with another alkene to introduce further complexity. organic-chemistry.orgyoutube.com

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples an organoboron compound with an organohalide. nih.govyoutube.com To utilize this reaction, the thiophene ring of this compound would typically be halogenated first. The resulting halothiophene derivative could then be coupled with a variety of aryl or vinyl boronic acids or esters to form new carbon-carbon bonds. ntnu.noresearchgate.netyoutube.com

Sonogashira Coupling: The Sonogashira coupling is a palladium-catalyzed reaction between a terminal alkyne and an aryl or vinyl halide. nih.govrsc.orgacs.org Similar to the Heck and Suzuki reactions, this would generally require prior halogenation of the thiophene ring of this compound. The resulting halothiophene could then be coupled with a terminal alkyne to introduce an alkynyl substituent. researchgate.netacs.org

Table 3: Overview of Potential Cross-Coupling Strategies

ReactionSubstrate 1 (from target molecule)Substrate 2Catalyst SystemPotential Product Class
Heck. wikipedia.orgHalogenated this compoundAlkenePd catalyst, baseDi-substituted alkenes
Suzuki-Miyaura. nih.govHalogenated this compoundBoronic acid/esterPd catalyst, baseBiaryl or vinyl-aryl compounds
Sonogashira. nih.govHalogenated this compoundTerminal alkynePd/Cu catalyst, baseAryl/vinyl alkynes

This table illustrates general strategies for applying cross-coupling reactions.

Regioselective Hydroboration and Oxidation

Hydroboration-oxidation is a two-step reaction that converts an alkene into an alcohol. masterorganicchemistry.com This reaction is known for its anti-Markovnikov regioselectivity, meaning the hydroxyl group adds to the less substituted carbon of the double bond. masterorganicchemistry.com

When applied to this compound, the borane (B79455) reagent (e.g., BH₃·THF) will add across the double bond. masterorganicchemistry.com Steric and electronic factors favor the placement of the boron atom on the terminal carbon (C1) and the hydrogen atom on the more substituted carbon (C2). bolivianchemistryjournal.org Subsequent oxidation of the intermediate organoborane with hydrogen peroxide (H₂O₂) in the presence of a base (e.g., NaOH) replaces the boron atom with a hydroxyl group. doubtnut.com

This process is expected to yield 2-methyl-3-(2-thienyl)propan-1-ol with high regioselectivity. The reaction is also stereospecific, with the hydrogen and hydroxyl group being added in a syn fashion to the double bond.

Table 4: Hydroboration-Oxidation of this compound

StepReagentsIntermediate/ProductKey Features
1. HydroborationBH₃·THF or 9-BBNOrganoborane intermediateAnti-Markovnikov addition, syn-stereospecificity. bolivianchemistryjournal.org
2. OxidationH₂O₂, NaOH2-Methyl-3-(2-thienyl)propan-1-olRetention of configuration at the carbon-boron bond.

This table outlines the expected outcome of the hydroboration-oxidation reaction sequence.

Epoxidation and Dihydroxylation of the Alkene Moiety

The double bond in this compound can be converted into an epoxide or a diol through oxidation reactions.

Epoxidation: The reaction of the alkene with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), will form an epoxide (an oxirane ring). libretexts.org This reaction is generally stereospecific, with the oxygen atom being delivered to one face of the double bond. libretexts.org The product would be 2-methyl-2-(2-thienylmethyl)oxirane.

Dihydroxylation: Dihydroxylation involves the addition of two hydroxyl groups across the double bond to form a diol (glycol). The stereochemical outcome depends on the reagents used. youtube.com

Syn-dihydroxylation: Reagents like osmium tetroxide (OsO₄) followed by a reducing agent (e.g., NaHSO₃) or cold, dilute potassium permanganate (B83412) (KMnO₄) result in the syn-addition of the two hydroxyl groups. libretexts.org This would produce 2-methyl-3-(2-thienyl)propane-1,2-diol with the two hydroxyl groups on the same side of the original double bond plane.

Anti-dihydroxylation: This can be achieved in a two-step process involving epoxidation followed by acid-catalyzed ring-opening of the epoxide. youtube.com The acid-catalyzed hydrolysis of the initially formed epoxide will proceed with backside attack of water on the protonated epoxide, leading to the formation of the same diol, 2-methyl-3-(2-thienyl)propane-1,2-diol, but with the two hydroxyl groups in an anti-configuration. nih.gov

Table 5: Oxidation Reactions of the Alkene Moiety

ReactionReagentsProductStereochemistry
Epoxidationm-CPBA2-Methyl-2-(2-thienylmethyl)oxiraneSyn-addition of oxygen
Syn-dihydroxylation1. OsO₄ 2. NaHSO₃/H₂O2-Methyl-3-(2-thienyl)propane-1,2-diolSyn-addition of OH groups
Anti-dihydroxylation1. m-CPBA 2. H₃O⁺2-Methyl-3-(2-thienyl)propane-1,2-diolAnti-addition of OH groups

This table summarizes common methods for epoxidation and dihydroxylation of alkenes.

Advanced Spectroscopic and Spectrometric Elucidation of 3 2 Thienyl 2 Methyl 1 Propene and Its Derivatives

High-Field and Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy

High-field NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules. For 3-(2-thienyl)-2-methyl-1-propene, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments at high magnetic fields provides a complete assignment of its proton (¹H) and carbon (¹³C) chemical shifts.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom NamePredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
H1 (vinyl)~4.8~112
H1' (vinyl)~4.7
C2 (quat.)-~145
C3 (allyl)~3.4~40
H3 (allyl)
C4 (thienyl)-~127
H4 (thienyl)~6.9
C5 (thienyl)-~124
H5 (thienyl)~6.8
C6 (thienyl)-~126
H6 (thienyl)~7.2
C7 (quat. thienyl)-~142
C8 (methyl)-~22
H8 (methyl)~1.8

Note: These are predicted values and may differ from experimental results.

2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional NMR experiments are crucial for establishing the connectivity of atoms within a molecule.

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between the allylic protons on C3 and the vinyl protons on C1. It would also confirm the coupling between the protons on the thiophene (B33073) ring.

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates directly bonded proton and carbon atoms. It would definitively link each proton signal to its corresponding carbon signal, for example, the vinyl protons to C1 and the methyl protons to C8.

HMBC (Heteronuclear Multiple Bond Correlation) : This technique identifies longer-range couplings (typically 2-3 bonds) between protons and carbons. Key HMBC correlations for this molecule would include the correlation from the methyl protons (H8) to the quaternary carbon C2 and the allylic carbon C3, and from the allylic protons (H3) to the thiophene ring carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy) : This experiment identifies protons that are close to each other in space, which is critical for determining stereochemistry. For this compound, NOESY could reveal through-space interactions between the methyl protons and the vinyl protons, as well as between the allylic protons and the proton at position 3 of the thiophene ring.

Computational NMR Chemical Shift Prediction and Validation (e.g., DFT-GIAO calculations)

Computational methods, particularly Density Functional Theory (DFT) with the Gauge-Including Atomic Orbital (GIAO) method, are increasingly used to predict NMR chemical shifts. These calculations can provide theoretical spectra that can be compared with experimental data to confirm structural assignments. For complex molecules or where isomers are possible, DFT-GIAO calculations can be instrumental in distinguishing between potential structures by predicting the chemical shifts for each isomer. The accuracy of these predictions has significantly improved, making them a valuable complementary tool to experimental NMR.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Analysis

High-resolution mass spectrometry is a fundamental technique for determining the precise molecular formula of a compound. For this compound (C₈H₁₀S), HRMS would provide an exact mass measurement, confirming its elemental composition.

Tandem Mass Spectrometry (MS/MS) for Structural Subunit Identification

Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected precursor ion to generate a spectrum of product ions. This fragmentation pattern provides valuable information about the molecule's structure. While specific MS/MS data for this compound is not available, general fragmentation patterns for similar structures can be informative. The fragmentation of 2-methylpropene, for example, shows a prominent peak corresponding to the loss of a methyl group. For this compound, characteristic fragments would likely arise from the cleavage of the bond between the propyl chain and the thiophene ring, leading to ions corresponding to the thienyl moiety and the C₄H₇ fragment.

Table 2: Predicted Key Fragmentation Ions for this compound in MS/MS

m/z (mass-to-charge ratio)Proposed Fragment
124[C₈H₁₀S]⁺ (Molecular Ion)
109[C₇H₇S]⁺ (Loss of CH₃)
83[C₄H₃S]⁺ (Thienyl cation)
55[C₄H₇]⁺ (2-methylallyl cation)

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Conformational Insights

For this compound, IR and Raman spectra would allow for the unambiguous identification of its primary functional groups. The thiophene ring, the C=C double bond of the propene group, the methyl group, and the aliphatic and aromatic C-H bonds all have characteristic vibrational frequencies.

Key expected vibrational bands for this compound would include:

Thiophene Ring Vibrations : The stretching and bending modes of the C-H, C-C, and C-S bonds within the thiophene ring.

Propene Group Vibrations : The C=C stretching of the double bond, which is typically a strong band in the Raman spectrum. youtube.com Also, the stretching and bending vibrations of the vinylic (=CH₂) and allylic (-CH₂-) hydrogens.

Methyl Group Vibrations : Symmetric and asymmetric stretching and bending modes of the C-H bonds in the methyl (-CH₃) group.

The analysis of these spectra is greatly enhanced by computational methods, such as Density Functional Theory (DFT). nih.gov By calculating the theoretical vibrational spectra for different possible conformations (rotamers) of the molecule, a direct comparison with the experimental IR and Raman data can provide profound insights into the most stable conformation of this compound in its ground state. nih.gov

Below is a table of expected characteristic vibrational frequencies for the key functional groups in this compound.

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Expected IR IntensityExpected Raman Intensity
Thiophene C-HStretching3120 - 3080MediumMedium
Thiophene RingC=C Stretching1550 - 1450Medium-StrongMedium-Strong
Thiophene RingC-S Stretching750 - 650MediumStrong
Alkene =C-H₂Asymmetric/Symmetric Stretching3090 - 3010MediumMedium
Alkene C=CStretching1650 - 1640Medium-WeakStrong
Alkene =C-H₂Out-of-Plane Bending (Wag)920 - 900StrongWeak
Methyl -CH₃Asymmetric/Symmetric Stretching2980 - 2860StrongStrong
Methyl -CH₃Asymmetric/Symmetric Bending1470 - 1370MediumMedium

Note: This table represents typical frequency ranges and intensities. Actual values for this compound would need to be confirmed by experimental measurement and theoretical calculation.

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Absolute Configuration Assignment

Chiroptical spectroscopy is essential for determining the three-dimensional spatial arrangement of atoms in chiral molecules. The primary technique in this category is Circular Dichroism (CD), which measures the differential absorption of left and right circularly polarized light by a chiral sample. mtoz-biolabs.comnih.gov

The parent molecule, this compound, is achiral and therefore does not have enantiomers. As a result, it will not produce a signal in a CD experiment. However, chiroptical spectroscopy becomes indispensable for determining the absolute configuration of its chiral derivatives. For a derivative to be chiral, it must possess a stereocenter, for instance, if a substituent were added to the propene chain in a way that creates a chiral carbon.

The determination of the absolute configuration of such a chiral derivative is a cornerstone of stereochemical analysis. americanlaboratory.com The modern approach combines experimental CD spectroscopy with quantum chemical calculations. nih.govrsc.org The process generally involves the following steps:

Conformational Search : A computational search is performed to find all low-energy conformations of one enantiomer (e.g., the R-enantiomer) of the chiral derivative. nih.gov

Spectrum Calculation : For each stable conformer, the theoretical electronic circular dichroism (ECD) spectrum is calculated using methods like Time-Dependent Density Functional Theory (TDDFT). nih.gov A Boltzmann-averaged spectrum is then generated based on the relative energies of the conformers.

Comparison : The calculated ECD spectrum is compared to the experimentally measured spectrum of the sample. mtoz-biolabs.com

Assignment : If the experimental spectrum matches the sign and shape of the calculated spectrum for the R-enantiomer, then the sample is assigned the R-configuration. mtoz-biolabs.com If the experimental spectrum is a mirror image of the calculated one, the sample is assigned the S-configuration.

Vibrational Circular Dichroism (VCD), the vibrational analogue of ECD, can also be used. americanlaboratory.comrsc.org It involves comparing the experimental VCD spectrum in the infrared region with a DFT-calculated spectrum, offering a powerful alternative for absolute configuration assignment, particularly for molecules that may lack a strong UV-Vis chromophore needed for ECD. americanlaboratory.comrsc.org

Applications As a Synthetic Intermediate in Complex Molecule Synthesis

Building Block for Fused and Polycyclic Heterocyclic Systems

The structure of 3-(2-Thienyl)-2-methyl-1-propene, featuring both a thiophene (B33073) ring and a terminal alkene, makes it a plausible candidate for the synthesis of fused and polycyclic heterocyclic systems. Cyclization reactions are a cornerstone of heterocyclic chemistry, and various strategies could theoretically be employed.

Electrophilic cyclization is a powerful method for constructing fused rings. In the case of this compound, an electrophile could potentially attack the double bond, leading to a cationic intermediate that could then be trapped by the electron-rich thiophene ring, resulting in a new fused ring system. The regioselectivity of such a reaction would be of key interest.

Furthermore, transition metal-catalyzed reactions, such as those involving palladium, are widely used for the synthesis of complex heterocyclic structures. mdpi.com A hypothetical intramolecular Heck-type reaction of a halogenated derivative of this compound could lead to the formation of a new carbocycle fused to the thiophene ring. The specific catalysts and reaction conditions would be crucial for achieving high yields and selectivity. mdpi.com

While direct examples involving this compound are not documented, the synthesis of various fused thiophene derivatives from other precursors is well-established, providing a roadmap for potential future research. wiley.comresearchgate.net

Precursor in the Synthesis of Thiophene-Containing Scaffolds for Materials Science

Thiophene-containing polymers and oligomers are of significant interest in materials science due to their electronic and optical properties, finding applications in organic electronics such as field-effect transistors and solar cells. jcu.edu.au The polymerization of thiophene derivatives is a common strategy to create these materials.

Theoretically, this compound could serve as a monomer in polymerization reactions. The double bond of the propenyl group offers a handle for polymerization. For instance, radical polymerization or transition metal-catalyzed polymerization methods could potentially be employed to create polymers with thiophene side chains. The properties of the resulting polymer would be influenced by the molecular weight, polydispersity, and the arrangement of the thiophene units.

Moreover, the thiophene ring itself can be functionalized to tune the properties of the resulting material. For example, halogenation of the thiophene ring of this compound could provide a route to cross-coupling reactions, allowing for the synthesis of more complex, conjugated systems suitable for advanced materials applications. jcu.edu.au

Use in the Preparation of Advanced Organic Synthons with Diverse Functionalities

An organic synthon is a conceptual building block used in retrosynthetic analysis. This compound can be considered a synthon for a variety of more complex molecules. The reactivity of both the thiophene ring and the allyl group can be exploited to introduce diverse functionalities.

The double bond of the 2-methyl-1-propene unit is susceptible to a range of chemical transformations. For instance, hydroformylation could introduce an aldehyde group, which can then be used in a variety of subsequent reactions, such as reductive amination or Wittig reactions. Oxidation of the double bond could yield an epoxide or a diol, both of which are valuable functional groups in organic synthesis.

The thiophene ring can also be functionalized. Electrophilic aromatic substitution reactions, such as acylation or halogenation, can be used to introduce new functional groups onto the ring. nih.gov These functionalized derivatives of this compound would then serve as advanced synthons for the construction of more elaborate molecular architectures.

Table 1: Potential Functional Group Transformations of this compound

Reaction TypeReagents (Example)Resulting Functional Group
HydroformylationCO, H₂, Rh catalystAldehyde
Epoxidationm-CPBAEpoxide
DihydroxylationOsO₄, NMODiol
Friedel-Crafts AcylationAcyl chloride, Lewis acidKetone on thiophene ring
HalogenationNBS, Br₂Halogen on thiophene ring

This table is based on theoretical transformations and the known reactivity of similar compounds.

Intermediates for Analogues of Biologically Active Compounds (e.g., thiophene-substituted amines)

Thiophene derivatives are present in a wide range of biologically active compounds and pharmaceuticals. mdpi.com The synthesis of analogues of these compounds is a key strategy in drug discovery. While no specific examples of the use of this compound as an intermediate for biologically active compounds have been reported, its structure suggests potential pathways to such molecules.

Thiophene-substituted amines are a class of compounds with diverse biological activities. One hypothetical route to such amines from this compound could involve a hydroboration-oxidation sequence to produce the corresponding alcohol, followed by conversion to a leaving group and subsequent nucleophilic substitution with an amine. Alternatively, a Wacker-type oxidation could yield a ketone, which could then be converted to an amine via reductive amination.

The synthesis of thiophene-containing compounds with potential therapeutic interest is an active area of research, and versatile building blocks are highly sought after. mdpi.comresearchgate.net

Table 2: Hypothetical Synthesis of a Thiophene-Substituted Amine from this compound

StepReactionIntermediate/Product
1Hydroboration-Oxidation2-methyl-1-(thiophen-2-yl)propan-2-ol
2TosylationTosylate of the alcohol
3Nucleophilic SubstitutionCorresponding thiophene-substituted amine

This table outlines a theoretical synthetic route.

Future Research Directions and Emerging Paradigms for 3 2 Thienyl 2 Methyl 1 Propene

Development of Highly Selective and Efficient Catalytic Systems

The synthesis of 3-(2-Thienyl)-2-methyl-1-propene and its analogs often relies on catalytic processes. Future research will undoubtedly focus on the development of more sophisticated catalytic systems that offer superior selectivity and efficiency. This includes the design of catalysts that can control the regioselectivity and stereoselectivity of reactions involving the thiophene (B33073) nucleus and the allylic side chain.

Key areas of investigation will likely involve:

Transition-Metal Catalysis: Exploring a wider range of transition metals beyond traditional choices, along with the design of novel ligands, could lead to catalysts with enhanced activity and selectivity for cross-coupling and functionalization reactions. organic-chemistry.org

Organocatalysis: The use of small organic molecules as catalysts presents a green and sustainable alternative to metal-based systems. acs.org Research into organocatalysts for the asymmetric synthesis of chiral derivatives of this compound could be particularly fruitful.

Biocatalysis: Enzymes and whole-cell systems offer unparalleled selectivity under mild reaction conditions. Investigating the use of microbial dehydrogenases or other enzymes for the synthesis and modification of this compound is a promising avenue. google.com

A comparative analysis of potential catalytic approaches is presented in the table below.

Catalytic SystemAdvantagesPotential Research Focus for this compound
Transition-Metal Catalysis High reactivity, broad substrate scopeDevelopment of catalysts for direct C-H functionalization of the thiophene ring.
Organocatalysis Metal-free, environmentally benign, often stereoselectiveAsymmetric allylic substitution reactions to introduce chirality.
Biocatalysis High selectivity, mild conditions, sustainableEnzymatic resolution of racemic mixtures or stereoselective synthesis.

Integration with Automated Synthesis and High-Throughput Experimentation

The fields of chemical synthesis and discovery are being revolutionized by automation and high-throughput experimentation (HTE). chemrxiv.orgseqens.comyoutube.com These technologies enable the rapid screening of a vast number of reaction conditions, catalysts, and substrates, significantly accelerating the pace of research. chemrxiv.orgresearchgate.net

For this compound, the integration of automated synthesis platforms can:

Accelerate Reaction Optimization: HTE allows for the parallel execution of numerous small-scale reactions, facilitating the rapid identification of optimal conditions (e.g., temperature, solvent, catalyst loading) for its synthesis. seqens.comyoutube.comnih.gov

Facilitate Library Synthesis: Automated systems can be employed to generate libraries of this compound derivatives with diverse functional groups, which can then be screened for various biological or material properties. youtube.com

Enable Data-Driven Discovery: The large datasets generated from HTE can be used to train machine learning algorithms, which can then predict the outcomes of new reactions and guide the design of novel synthetic routes. chemrxiv.orgyoutube.com

The general workflow for applying HTE to the synthesis of derivatives of this compound would follow a cyclical process of design, execution, analysis, and refinement. seqens.com

Advanced Computational Design for Novel Reactivity and Materials

Computational chemistry and molecular modeling have become indispensable tools in modern chemical research. nih.govacs.org For this compound, advanced computational methods can provide deep insights into its electronic structure, reactivity, and potential for incorporation into advanced materials.

Future computational studies could focus on:

Predicting Reactivity: Density Functional Theory (DFT) and other quantum chemical methods can be used to model reaction pathways and predict the regioselectivity of electrophilic or nucleophilic attacks on the thiophene ring and the side chain.

Designing Novel Materials: Computational screening can be employed to predict the properties of polymers or other materials incorporating the this compound moiety. nih.govresearchgate.net This could involve simulating properties such as electronic conductivity, optical absorption, and thermal stability. nih.govresearchgate.net A study on thiophene-based polymers demonstrated how computational design could be used to tune their properties for applications like flame-retardant materials. researchgate.net

Understanding Non-Covalent Interactions: Modeling the interactions of this compound with biological macromolecules or other molecules can aid in the design of new drugs or functional materials.

The table below summarizes key computational approaches and their potential applications.

Computational MethodApplication for this compound
Density Functional Theory (DFT) Calculation of electronic properties, prediction of reaction mechanisms. acs.org
Molecular Dynamics (MD) Simulation of the behavior of materials containing the compound over time.
Quantitative Structure-Activity Relationship (QSAR) Prediction of biological activity based on molecular structure.

Exploration of Bio-inspired and Sustainable Synthetic Routes

The principles of green chemistry and sustainability are increasingly influencing the design of synthetic strategies. researchgate.net For a compound like this compound, which contains a sulfur heterocycle, exploring bio-inspired and sustainable synthetic routes is a critical area for future research.

This includes:

Utilization of Bio-based Feedstocks: Investigating the synthesis of the thiophene ring or its precursors from renewable resources, such as biomass-derived sulfur compounds, is a key goal. royalsocietypublishing.orgresearchgate.net While the production of organosulfur compounds from biomass is less developed than for oxygen- or nitrogen-containing compounds, it is an area of growing interest. royalsocietypublishing.org

Mechanochemistry: The use of mechanical force (e.g., ball milling) to drive chemical reactions can significantly reduce or eliminate the need for solvents, leading to more environmentally friendly processes. acs.org

Electrochemical Synthesis: Electrochemical methods, powered by renewable energy, offer a sustainable pathway for constructing C-S bonds and synthesizing organosulfur compounds. researchgate.net

Flow Chemistry: Continuous flow reactors can offer improved safety, efficiency, and scalability compared to traditional batch processes, making them an attractive option for the synthesis of thiophene derivatives.

The development of sustainable synthetic methods is not only environmentally responsible but can also lead to more cost-effective and efficient production processes in the long run. The biogeochemical cycling of organosulfur compounds in nature can also provide inspiration for novel synthetic transformations. nih.gov

Q & A

Q. What are the recommended synthetic routes for 3-(2-Thienyl)-2-methyl-1-propene, and how can reaction conditions be optimized?

Methodological Answer: The synthesis of this compound can be achieved via Friedel-Crafts alkylation , where 2-methylpropene derivatives react with thiophene in the presence of a Lewis acid catalyst (e.g., AlCl₃) to introduce the thienyl group. Alternatively, cross-coupling reactions (e.g., Suzuki-Miyaura) using thiophene boronic acid and halogenated propene precursors may offer higher regioselectivity. Optimization involves:

  • Solvent selection : Polar aprotic solvents (e.g., dichloromethane) enhance electrophilic substitution efficiency .
  • Temperature control : Reactions performed at 0–25°C minimize side-product formation .
  • Catalyst loading : Lewis acid concentrations between 0.1–0.3 equivalents balance reactivity and purification challenges .

Q. How can researchers characterize the purity and structural integrity of this compound?

Methodological Answer:

  • NMR spectroscopy : ¹H and ¹³C NMR confirm regiochemistry (e.g., thienyl proton shifts at δ 6.8–7.2 ppm) and methyl group integration .
  • GC-MS : Quantify purity (>95%) and detect low-abundance impurities (e.g., dimerization byproducts) .
  • FT-IR : Identify functional groups (e.g., C=C stretch at ~1650 cm⁻¹ and thiophene ring vibrations at ~3100 cm⁻¹) .

Q. What reaction mechanisms dominate in the functionalization of this compound?

Methodological Answer: The compound undergoes:

  • Electrophilic addition : At the propene double bond, forming halogenated derivatives (e.g., bromination yields 2-bromo-3-(2-thienyl)-2-methylpropane) .
  • Oxidation : With KMnO₄/H₂O to produce epoxides (e.g., 2-methyl-3-(2-thienyl)oxirane), critical for polymer applications .
  • Cycloaddition : Diels-Alder reactions with dienophiles (e.g., maleic anhydride) to generate six-membered rings .

Advanced Research Questions

Q. How do computational methods (e.g., DFT) elucidate the electronic properties of this compound?

Methodological Answer:

  • HOMO-LUMO analysis : Predicts reactivity; the thienyl group lowers the LUMO energy, enhancing electrophilicity .
  • Natural Bond Orbital (NBO) analysis : Reveals hyperconjugation between the methyl group and π-system, stabilizing the molecule .
  • Molecular docking : Simulates interactions with biological targets (e.g., enzymes), guiding medicinal chemistry applications .

Q. What strategies resolve contradictions in photostability data for this compound?

Methodological Answer: Discrepancies in UV/vis degradation studies may arise from:

  • Environmental factors : Oxygen or moisture accelerates decomposition; use inert atmospheres (N₂/Ar) for reproducibility .
  • Light source calibration : Standardize wavelength (e.g., 365 nm UV) and intensity (mW/cm²) to compare photostability across studies .
  • Surface interactions : Adsorption onto labware (e.g., glass vs. PTFE) alters degradation rates; control via pre-treatment (e.g., silanization) .

Q. How can researchers mitigate impurity formation during large-scale synthesis?

Methodological Answer:

  • Chromatographic monitoring : Use HPLC with UV detection (λ = 254 nm) to track intermediates and byproducts (e.g., thienyl dimers) .
  • Recrystallization : Optimize solvent polarity (e.g., hexane/ethyl acetate gradients) to isolate high-purity crystals .
  • Kinetic control : Slow addition of reagents (e.g., thiophene derivatives) reduces exothermic side reactions .

Q. What advanced techniques validate the compound’s role in polymer science?

Methodological Answer:

  • DSC/TGA : Measure glass transition (Tg) and thermal decomposition temperatures to assess polymer stability .
  • GPC : Determine molecular weight distribution in copolymerizations (e.g., with styrene or acrylates) .
  • XRD : Analyze crystallinity in thin films for optoelectronic applications (e.g., organic LEDs) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.